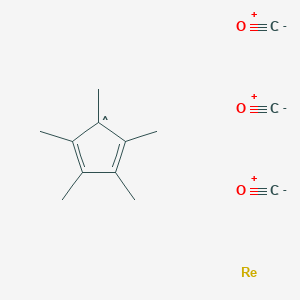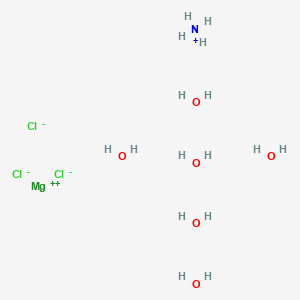
2-Methyl-5-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives, including 2-methyl-5-(trifluoromethyl)benzoic acid, involves complex chemical processes. For example, Filler et al. (1991) described the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid, highlighting the challenges in forming certain derivatives due to steric hindrance and the requirement of stringent conditions for reactions like acid chloride formation (Filler, Gnandt, Chen, & Lin, 1991).
Molecular Structure Analysis
A detailed understanding of the molecular structure of 2-methyl-5-(trifluoromethyl)benzoic acid can be gleaned from studies like those of Aarset, Page, & Rice (2006), who investigated the structures of similar benzoic acid derivatives using electron diffraction and theoretical calculations (Aarset, Page, & Rice, 2006).
Chemical Reactions and Properties
Benzoic acid derivatives, including 2-methyl-5-(trifluoromethyl)benzoic acid, participate in various chemical reactions. These reactions are influenced by the presence of functional groups, as discussed by Jene & Ibers (2000), who analyzed different structural motifs and interactions in similar benzoic acid derivatives (Jene & Ibers, 2000).
Physical Properties Analysis
The physical properties of 2-methyl-5-(trifluoromethyl)benzoic acid, such as melting and boiling points, solubility, and density, are influenced by its molecular structure. Research on similar compounds, like the study by Percec et al. (1996), can provide insights into how molecular structure affects physical properties (Percec, Johansson, Ungar, & Zhou, 1996).
Chemical Properties Analysis
The chemical properties of 2-methyl-5-(trifluoromethyl)benzoic acid, such as acidity, reactivity, and stability, are crucial for its applications in various chemical processes. Studies on similar compounds, like the work of Chatterjee (2023), which involves analysis through techniques like powder X-ray diffraction and DFT studies, can shed light on these aspects (Chatterjee, 2023).
Applications De Recherche Scientifique
-
Corrosion Inhibitors
- Benzoic acid derivatives have been studied as corrosion inhibitors for stainless steel in hydrochloric acid medium . The inhibition efficiency of these compounds was evaluated using various techniques such as weight loss measurements, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy .
- Quantum chemical calculations and Monte Carlo simulations were used to gain insight into the adsorption mechanism of the inhibitor molecules . The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
-
Antibacterial and Antifungal Preservatives
-
Flavoring Agents
-
Cosmetics
-
Chemical Synthesis
-
Pharmaceutical Industry
-
Dye Industry
-
Perfume Industry
-
Herbicide Industry
-
Seawater Desalination
-
Food and Beverage Industry
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJUSBSLJXOSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379596 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzoic acid | |
CAS RN |
13055-63-5 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)